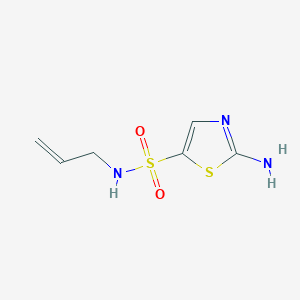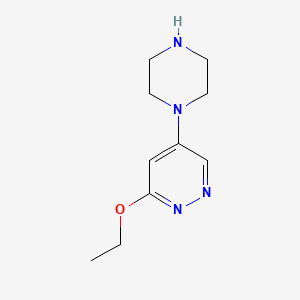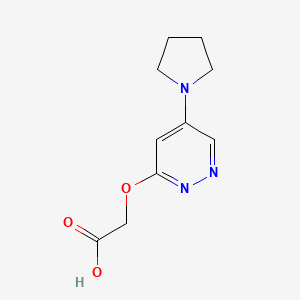![molecular formula C8H12ClN5O B1473201 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)harnstoffhydrochlorid CAS No. 2098018-43-8](/img/structure/B1473201.png)
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)harnstoffhydrochlorid
Übersicht
Beschreibung
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is a useful research compound. Its molecular formula is C8H12ClN5O and its molecular weight is 229.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Diese Verbindung hat aufgrund ihrer antimykobakteriellen Eigenschaften ein Potenzial für die Behandlung von Tuberkulose (TB). Forschungen deuten darauf hin, dass Derivate der Pyrido[4,3-d]pyrimidin-2-yl-Struktur gegen Stämme von Mycobacterium tuberculosis (MTB) untersucht wurden, darunter auch arzneimittelresistente Stämme .
Antibakterielle Aktivität
Die Struktur der Verbindung ähnelt anderen Molekülen, die eine antibakterielle Aktivität gegen verschiedene grampositive und gramnegative Bakterien gezeigt haben. Dies deutet auf ein Potenzial für die Entwicklung neuer antibakterieller Wirkstoffe hin .
Krebsforschung
Verbindungen mit einer ähnlichen Struktur wurden auf ihr Potenzial in der Krebstherapie untersucht. Sie können mit bestimmten Proteinen oder Enzymen interagieren, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .
Molekulardynamiksimulation
Die Derivate der Verbindung können in Molekulardynamik (MD)-Simulationen verwendet werden, um Protein-Lipid-Wechselwirkungen zu untersuchen, die entscheidend sind, um die Dynamik und Funktion von Zellmembranen zu verstehen .
Kinase-Inhibition
Derivate dieser Verbindung wurden als selektive Inhibitoren der Axl-Kinase entdeckt, die eine Rolle bei verschiedenen zellulären Prozessen spielt, darunter Wachstum, Überleben und Metastasierung von Krebszellen .
mTOR- und PI3-Kinase-Inhibition
Die Struktur ist verwandt mit Verbindungen, die als mTOR-Kinase- und PI3-Kinase-Inhibitoren verwendet wurden. Diese Kinasen sind wichtige Ziele in der Krebstherapie aufgrund ihrer Rolle im Zellwachstum und Metabolismus .
Wirkmechanismus
Target of Action
The primary targets of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/Akt/mTOR signaling pathway, which is often overactivated in various cancers .
Mode of Action
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride interacts with its targets by inhibiting the activity of mTOR kinase and PI3 kinase . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth. When the compound inhibits mTOR kinase and PI3 kinase, it disrupts this pathway, leading to decreased cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness and selectivity suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride’s action include a decrease in cell growth and proliferation due to the disruption of the PI3K/Akt/mTOR signaling pathway . This can lead to the inhibition of tumor growth in cancerous cells .
Biochemische Analyse
Biochemical Properties
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as PI3K and mTOR, which are involved in cell growth and survival pathways . The nature of these interactions often involves inhibition or activation of these enzymes, leading to downstream effects on cellular processes.
Cellular Effects
The effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt/mTOR pathway, which is critical for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as PI3K and mTOR, leading to changes in gene expression and cellular function . The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of target enzymes and prolonged changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production . Understanding these interactions is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8;/h4,10H,1-3H2,(H3,9,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRGEMDZZXILKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-5-(6-(thiophen-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473118.png)
![2-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473120.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine](/img/structure/B1473121.png)




![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine](/img/structure/B1473126.png)
![N1-(thiazolo[5,4-b]pyridin-2-yl)ethane-1,2-diamine](/img/structure/B1473127.png)


![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B1473130.png)

